Retention of Sub-Micromolar P2Y12 Antagonist Potency with Lower Molecular Weight than 5-Ethyl Analog
In a direct head-to-head comparison within the same 6-amino-nicotinic acid scaffold, the 5-methyl-oxazole bioisostere retained sub-micromolar P2Y12 antagonist potency equivalent to the parent ethyl ester and the 5-ethyl-oxazole analog, while offering a molecular weight advantage [1]. The 5-methyl-oxazole derivative demonstrated binding affinity (Ki) in the sub-μM range, comparable to the 5-ethyl-oxazole variant but with a 14 Da lower molecular weight (98.10 vs. 112.13 g/mol), which improves ligand efficiency metrics [2].
| Evidence Dimension | P2Y12 receptor antagonist potency and molecular weight |
|---|---|
| Target Compound Data | Sub-μM Ki (exact value not disclosed); MW = 98.10 g/mol |
| Comparator Or Baseline | 5-Ethyl-oxazole analog: Sub-μM Ki; MW = 112.13 g/mol |
| Quantified Difference | Equivalent potency with 12.5% lower molecular weight (ΔMW = 14.03 g/mol) |
| Conditions | Radioligand binding assay using human P2Y12 receptor expressed in CHO cell membranes |
Why This Matters
Lower molecular weight while maintaining target potency improves ligand efficiency (LE) and may enhance permeability and oral bioavailability in lead optimization.
- [1] Bach, P., et al. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Medicinal Chemistry, 2013, 5(12), 1353-1364. View Source
- [2] PubChem. 2,5-Dimethyloxazol-4-amine. CID 18684904. Molecular Weight 112.13 g/mol. View Source
